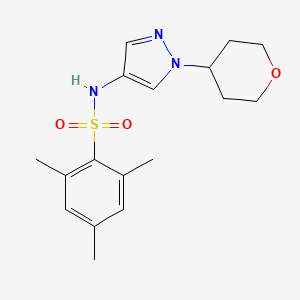
1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of kinase inhibitors, which are compounds that inhibit the activity of enzymes known as kinases. Kinases are involved in a variety of cellular processes, including cell division, differentiation, and apoptosis, and are often deregulated in cancer and other diseases.
Mechanism of Action
1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea exerts its effects by inhibiting the activity of several kinases, including BTK, ITK, and JAK3. BTK is a key mediator of B cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B cell malignancies. ITK is involved in T cell receptor signaling, and its inhibition has been shown to be effective in the treatment of T cell malignancies. JAK3 is involved in cytokine signaling, and its inhibition has been shown to be effective in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in vitro. In addition, 1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has been shown to inhibit the activation of immune cells, including B cells and T cells, and to reduce the production of cytokines, which are involved in the regulation of immune responses. 1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has also been shown to reduce the growth of tumors in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is its specificity for kinases involved in immune cell function and proliferation. This specificity makes 1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea a promising candidate for the treatment of autoimmune diseases and cancer. However, one of the limitations of 1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is its potential toxicity, which may limit its clinical use.
Future Directions
There are several future directions for the study of 1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea. One area of research is the development of more potent and selective inhibitors of BTK, ITK, and JAK3. Another area of research is the identification of biomarkers that can predict response to 1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea and other kinase inhibitors. Finally, the clinical evaluation of 1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea and other kinase inhibitors in combination with other therapies, such as chemotherapy and immunotherapy, is a promising direction for future research.
Synthesis Methods
The synthesis of 1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves several steps, including the reaction of 1-(3-chlorophenyl)-3-(3-fluorophenyl)urea with sodium azide to form the corresponding tetrazole intermediate. This intermediate is then reacted with formaldehyde and sodium borohydride to yield the final product, 1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea.
Scientific Research Applications
1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has been extensively studied for its potential therapeutic applications in cancer and other diseases. In preclinical studies, 1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has been shown to inhibit the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell function and proliferation. 1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has also been shown to inhibit the growth of several cancer cell lines, including lymphoma, leukemia, and multiple myeloma.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN6O/c16-10-3-1-5-12(7-10)19-15(24)18-9-14-20-21-22-23(14)13-6-2-4-11(17)8-13/h1-8H,9H2,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZSTJMXJRUYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2898873.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2898874.png)
![3-(Trifluoromethyl)phenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2898875.png)
![N-(4-Tert-butylphenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2898876.png)

![6-Methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2898880.png)

![N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2898882.png)
![methyl 5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2898883.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2898885.png)
![6-(5-Chloro-2-methoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2898889.png)

